2,5-Difluoro-4-hydroxybenzohydrazide
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Overview
Description
2,5-Difluoro-4-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-hydroxybenzohydrazide typically involves the reaction of 2,5-difluorobenzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2,5-Difluorobenzoic acid+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-difluoro-4-oxobenzohydrazide.
Reduction: Formation of 2,5-difluoro-4-aminobenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-4-hydroxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-hydroxybenzohydrazide
- 4-Bromo-2-hydroxybenzohydrazide
- 5-Fluoro-2-hydroxybenzohydrazide
Uniqueness
2,5-Difluoro-4-hydroxybenzohydrazide is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its mono-fluorinated or non-fluorinated counterparts.
Properties
Molecular Formula |
C7H6F2N2O2 |
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Molecular Weight |
188.13 g/mol |
IUPAC Name |
2,5-difluoro-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C7H6F2N2O2/c8-4-2-6(12)5(9)1-3(4)7(13)11-10/h1-2,12H,10H2,(H,11,13) |
InChI Key |
YLDCHRQLYXFIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)C(=O)NN |
Origin of Product |
United States |
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